Cas no 1331786-39-0 (1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole)

1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole 化学的及び物理的性質
名前と識別子
-
- 1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
-
- インチ: 1S/C13H22BN3O2/c1-12(2)13(3,4)19-14(18-12)11-7-16-17(9-11)8-10-5-15-6-10/h7,9-10,15H,5-6,8H2,1-4H3
- InChIKey: GBDSSAXIMVBAOB-UHFFFAOYSA-N
- ほほえんだ: O1B(C2C([H])=NN(C=2[H])C([H])([H])C2([H])C([H])([H])N([H])C2([H])[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 331
- トポロジー分子極性表面積: 48.3
1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2315-250MG |
1-(azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
1331786-39-0 | 95% | 250MG |
¥ 1,597.00 | 2023-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156255-5g |
1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1331786-39-0 | 98% | 5g |
¥19569.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156255-100mg |
1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1331786-39-0 | 98% | 100mg |
¥1304.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156255-500mg |
1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1331786-39-0 | 98% | 500mg |
¥3481.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156255-10g |
1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1331786-39-0 | 98% | 10g |
¥28267.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2315-500MG |
1-(azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
1331786-39-0 | 95% | 500MG |
¥ 2,659.00 | 2023-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156255-1g |
1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1331786-39-0 | 98% | 1g |
¥6087.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156255-250mg |
1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1331786-39-0 | 98% | 250mg |
¥2613.00 | 2024-08-09 | |
Chemenu | CM562622-1g |
1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1331786-39-0 | 95%+ | 1g |
$625 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2315-10G |
1-(azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
1331786-39-0 | 95% | 10g |
¥ 19,932.00 | 2023-03-15 |
1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole 関連文献
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazoleに関する追加情報
Research Briefing on 1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (CAS: 1331786-39-0)
The compound 1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (CAS: 1331786-39-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This boronic acid derivative is particularly notable for its role as a key intermediate in the synthesis of biologically active molecules, especially those targeting proteases and other enzymes involved in disease pathways. Recent studies have highlighted its utility in the development of novel therapeutics for cancer, inflammatory diseases, and infectious diseases.
One of the primary reasons for the interest in this compound is its structural features, which include an azetidine ring and a pyrazole moiety linked to a boronic ester group. These functional groups confer unique reactivity and binding properties, making the compound a versatile building block in medicinal chemistry. The boronic ester group, in particular, is known for its ability to form reversible covalent bonds with biological targets, such as serine proteases, which are implicated in various pathological conditions. This property has been exploited in the design of potent and selective inhibitors.
Recent research has focused on optimizing the synthesis of 1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole to improve yield and purity, which are critical for its application in drug development. Advances in catalytic methods and green chemistry approaches have been reported, enabling more efficient and sustainable production of this compound. Additionally, studies have explored its reactivity under various conditions, providing insights into its stability and compatibility with other functional groups commonly used in medicinal chemistry.
In terms of biological applications, this compound has been investigated as a precursor for the development of proteasome inhibitors, which are a promising class of anticancer agents. The boronic acid moiety can interact with the catalytic threonine residue of the proteasome, leading to inhibition of its activity and subsequent induction of apoptosis in cancer cells. Preliminary in vitro and in vivo studies have shown promising results, with derivatives of this compound demonstrating potent antitumor activity and favorable pharmacokinetic properties.
Another area of interest is the potential use of 1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole in the development of anti-inflammatory agents. The compound's ability to modulate enzyme activity has been leveraged to design inhibitors of inflammatory mediators, such as cytokines and chemokines. These inhibitors have shown efficacy in preclinical models of inflammatory diseases, suggesting potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease.
In conclusion, 1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (CAS: 1331786-39-0) represents a valuable tool in the arsenal of medicinal chemists and drug developers. Its unique structural features and reactivity profile make it a promising candidate for the synthesis of novel therapeutics targeting a range of diseases. Ongoing research is expected to further elucidate its potential and expand its applications in the field of chemical biology and drug discovery.
1331786-39-0 (1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole) 関連製品
- 897479-91-3(4-chloro-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazole)
- 1805491-91-1(2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde)
- 1228665-92-6(2,3-Dihydro-1h-pyrido3,4-b1,4oxazine-8-carboxylic acid)
- 120-21-8(4-Diethylaminobenzaldehyde)
- 2416233-89-9(N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride)
- 109628-38-8(6H-Pyrido[4,3-b]carbazolium, 9-hydroxy-5,11-dimethyl-2-[2-(1-piperidinyl)ethyl]-, chloride)
- 54648-79-2(O-Methyl-N,N'-diisopropylisourea)
- 1807004-93-8(Ethyl 2-bromomethyl-3-cyano-4-(difluoromethoxy)benzoate)
- 22531-53-9(4-Chloro-1-naphthalene Ethanone)
- 1700335-09-6(4-(2-cyclopropylethyl)piperidin-4-ol)




